molecular formula C18H14N4O3S2 B11640754 2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11640754
M. Wt: 398.5 g/mol
InChI Key: GLHJTFDPYQBNOD-LCYFTJDESA-N
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Description

2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core

Properties

Molecular Formula

C18H14N4O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14N4O3S2/c1-21-17(24)13(27-18(21)26)9-12-15(19-10-11-5-4-8-25-11)20-14-6-2-3-7-22(14)16(12)23/h2-9,19H,10H2,1H3/b13-9-

InChI Key

GLHJTFDPYQBNOD-LCYFTJDESA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method includes the use of N-heterocyclic carbene-catalyzed annulation of ynals with amidines . This method features a broad substrate scope and mild conditions, making it suitable for the synthesis of pyrimidin-4-ones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the principles of organic synthesis and catalysis can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit promising anticancer properties. Studies have shown that derivatives of pyrido-pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been synthesized that demonstrate significant cytotoxic effects against breast and lung cancer cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study highlighted the synthesis of thiazolidinone derivatives that displayed potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, indicating potential for development as antibacterial agents .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing furan derivatives and thiazolidinones in condensation reactions to form the core structure.
  • Cyclization Techniques : Employing cyclization methods to construct the pyrido-pyrimidine framework.
  • Functionalization : Modifying the synthesized intermediates to enhance biological activity through various functional groups .

Case Study 1: Anticancer Evaluation

In one study, a series of pyrido-pyrimidine derivatives were synthesized and tested for their anticancer activity. The results showed that specific modifications at the thiazolidinone moiety significantly increased the cytotoxicity against cancer cell lines. The study concluded that structural variations could lead to enhanced therapeutic profiles .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial efficacy of thiazolidinone derivatives derived from pyrido-pyrimidines. The synthesized compounds were screened against multiple bacterial strains, revealing significant inhibitory effects. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .

Mechanism of Action

The mechanism of action of 2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to involve the modulation of enzyme activity and the inhibition of certain cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific structure and the presence of the furylmethyl and thiazolidinylidene groups

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic compound that exhibits significant biological activities. Its structural complexity, featuring a pyrido-pyrimidine core and thiazolidinone moiety, suggests potential therapeutic applications in various fields, particularly in oncology and infectious diseases.

Chemical Structure

The molecular formula for this compound is C21H20N4O3S2C_{21}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of 440.5 g/mol. The structure includes multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC21H20N4O3S2
Molecular Weight440.5 g/mol
IUPAC Name(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyPOJJNMSFECDCRQ-YBEGLDIGSA-N

Biological Activity Overview

Research indicates that compounds with thiazolidinone and pyrido-pyrimidine structures possess a range of biological activities including:

  • Antitumor Activity : Several studies have demonstrated the potential of thiazolidinone derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic effects .
  • Antimicrobial Properties : The presence of the thiazolidinone moiety has been linked to antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that derivatives exhibit effective inhibition against common pathogens .
  • Anticonvulsant Effects : Some thiazole-containing compounds have been evaluated for anticonvulsant activity, suggesting that modifications to the thiazolidinone structure may enhance neuroprotective effects .

Antitumor Studies

A study by synthesized various thiazolidinone derivatives and assessed their anticancer properties. The results indicated that the presence of electron-donating groups significantly enhanced cytotoxicity against human cancer cell lines such as HeLa and MCF7. The target compound's structural features suggest it could similarly exhibit potent antitumor activity.

Antimicrobial Activity

Research conducted by highlighted the broad-spectrum antimicrobial activity of thiazolidinone derivatives. The target compound's structural components may contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at specific positions on the thiazolidinone ring significantly influenced biological activity. For example, substituents at the 4-position of the phenyl ring were found to enhance anticancer efficacy, a feature likely relevant for the target compound .

Q & A

Basic: How can the molecular structure of this compound be confirmed using X-ray crystallography?

Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data should be collected using a synchrotron or laboratory diffractometer. Data reduction and refinement can be performed with SHELXL (part of the SHELX suite), which handles anisotropic displacement parameters and hydrogen bonding networks . For visualization and validation, WinGX provides tools for geometry analysis, packing diagrams, and CIF report generation . Ensure proper treatment of twinning or disorder using SHELXD for structure solution .

Advanced: How to resolve contradictions in crystallographic data refinement (e.g., high R-factors or poor electron density fit)?

Methodological Answer:
High R-factors often stem from data quality or model errors. Strategies include:

  • Re-examining data collection parameters (e.g., resolution, completeness).
  • Testing for twinning using PLATON or SHELXL 's TWIN/BASF commands .
  • Applying restraints for disordered regions (e.g., using AFIX in SHELXL).
  • Cross-validating with spectroscopic data (NMR, IR) to confirm functional groups . For anisotropic thermal motion, refine displacement parameters incrementally to avoid overfitting .

Basic: What synthetic methodologies are optimal for preparing this compound?

Methodological Answer:
The compound’s fused heterocyclic core (pyrido[1,2-a]pyrimidin-4-one) can be synthesized via:

  • Cyclocondensation : Reacting 2-aminopyridine derivatives with activated carbonyl groups (e.g., thiazolidinone precursors) under acidic conditions .
  • Z-Selective Aldol Addition : For the (Z)-configured thiazolidinone methylidene group, use sterically hindered bases (e.g., LDA) to favor kinetic control .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while microwave-assisted synthesis reduces side products .

Advanced: How to design structure-activity relationship (SAR) studies targeting the thiazolidinone moiety for enhanced bioactivity?

Methodological Answer:

Scaffold Modifications : Replace the thioxo group with oxo or selenoxo analogs to assess redox activity .

Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-methyl position to modulate lipophilicity and metabolic stability .

Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assay) and bacterial strains (MIC determination) to correlate substituents with activity .

Computational Modeling : Use DFT (e.g., Gaussian) to predict electronic effects and molecular docking (AutoDock Vina) for target binding affinity .

Basic: How to characterize this compound using spectroscopic techniques?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm the furylmethylamino and pyrimidinone moieties. Look for characteristic shifts: ~δ 8.2 ppm (pyrimidine H), δ 6.5–7.5 ppm (furyl protons) .
  • IR : Bands at ~1670 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S stretch) validate the thiazolidinone ring .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How to design environmental fate studies for assessing biodegradation pathways?

Methodological Answer:

Hydrolysis Studies : Incubate the compound at varying pH (3–9) and analyze degradation products via LC-MS .

Microcosm Assays : Use soil/water systems under aerobic/anaerobic conditions to track metabolite formation (e.g., hydroxylated or demethylated derivatives) .

QSAR Modeling : Predict partition coefficients (log P) and biodegradation half-lives using EPI Suite or TEST software .

Ecotoxicity Testing : Evaluate effects on Daphnia magna or algal growth to establish EC₅₀ values .

Advanced: How to address variability in biological assay data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

Replicate Design : Use ≥3 biological replicates and technical triplicates to account for experimental noise .

Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity).

Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant differences. Use R or GraphPad Prism for dose-response curve fitting .

Quality Control : Validate cell line viability (trypan blue exclusion) and compound solubility (DLS for aggregation checks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.